tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate

Lipophilicity Oxadiazole regioisomer comparison Drug design

tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate (CAS 1803611-64-4, molecular formula C₁₇H₂₁N₃O₄, MW 331.37 g/mol) is a heterocyclic building block that integrates a tert-butyloxycarbonyl (Boc)-protected morpholine ring at the 4-position with a 3-phenyl-1,2,4-oxadiazole moiety at the 5-position of the morpholine. The 1,2,4-oxadiazole ring is recognized as a privileged scaffold in medicinal chemistry owing to its unique bioisosteric properties and unusually broad spectrum of biological activities.

Molecular Formula C17H21N3O4
Molecular Weight 331.4 g/mol
CAS No. 1803611-64-4
Cat. No. B6619171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate
CAS1803611-64-4
Molecular FormulaC17H21N3O4
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC1C2=NC(=NO2)C3=CC=CC=C3
InChIInChI=1S/C17H21N3O4/c1-17(2,3)23-16(21)20-9-10-22-11-13(20)15-18-14(19-24-15)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
InChIKeyAEEQATZZCCITQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate (CAS 1803611-64-4): Structural Identity and Sourcing Baseline for a Boc-Protected Morpholine-Oxadiazole Building Block


tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate (CAS 1803611-64-4, molecular formula C₁₇H₂₁N₃O₄, MW 331.37 g/mol) is a heterocyclic building block that integrates a tert-butyloxycarbonyl (Boc)-protected morpholine ring at the 4-position with a 3-phenyl-1,2,4-oxadiazole moiety at the 5-position of the morpholine . The 1,2,4-oxadiazole ring is recognized as a privileged scaffold in medicinal chemistry owing to its unique bioisosteric properties and unusually broad spectrum of biological activities [1]. The compound is commercially available from Fujifilm Wako Pure Chemical (sourced from Enamine Ltd.) in quantities from 100 mg to 10 g, and from Leyan (catalog 2101763) at 95% purity . The Boc protecting group confers synthetic versatility as a masked amine handle, enabling controlled deprotection and subsequent functionalization in multi-step synthetic sequences.

Why tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate Cannot Be Casually Interchanged with Its Closest Analogs


Three key structural features—the 1,2,4-oxadiazole regioisomer (versus 1,3,4), the 3-phenyl substitution, and the Boc protecting group—collectively define the compound's physicochemical and synthetic profile in ways that preclude simple substitution. A systematic matched-pair analysis from the AstraZeneca compound collection demonstrated that 1,2,4-oxadiazole isomers exhibit approximately one order of magnitude higher lipophilicity (log D) compared to their 1,3,4-oxadiazole counterparts, with consequential differences in metabolic stability, hERG inhibition, and aqueous solubility [1]. Removal of the Boc group eliminates the synthetic handle required for late-stage diversification; replacement of the 3-phenyl group with hydrogen or methyl abolishes the π-stacking and hydrophobic contacts that underlie target binding in kinase and GPCR contexts [2]. These differences are not incremental—they alter the compound's suitability for specific assay conditions, target classes, and synthetic workflows.

Quantitative Differentiation Evidence: tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate Versus Closest Comparators


1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomer: Lipophilicity Differential of Approximately One Order of Magnitude

In a systematic matched-pair analysis of oxadiazole-containing compounds from the AstraZeneca collection, the 1,2,4-oxadiazole regioisomer consistently exhibited approximately one order of magnitude higher log D (lipophilicity at pH 7.4) compared to its 1,3,4-oxadiazole matched partner [1]. This intrinsic physicochemical difference is attributed to distinct charge distributions and dipole moments between the two regioisomers. For the target compound, which bears the 1,2,4-oxadiazole core, this translates to predictably higher membrane permeability relative to a hypothetical 1,3,4-oxadiazole analog, but also potentially altered metabolic stability and hERG liability profiles [1].

Lipophilicity Oxadiazole regioisomer comparison Drug design

1,2,4-Oxadiazole-Morpholine Hybrids Demonstrate EGFR Kinase Inhibition Comparable to Erlotinib (IC₅₀ 0.47 μM vs. 0.43 μM)

In a 2024 study, a series of imidazole-morpholine-1,2,4-oxadiazole hybrids were evaluated for in vitro EGFR tyrosine kinase inhibitory activity. The most potent compound (7b) exhibited an IC₅₀ of 0.47 μM against EGFR, which is comparable to the standard drug Erlotinib (IC₅₀ = 0.43 μM) tested under the same assay conditions . While this evidence derives from a congeneric series rather than the target compound directly, it establishes the intrinsic capacity of the morpholine-1,2,4-oxadiazole scaffold to engage the EGFR ATP-binding pocket at sub-micromolar potency. The 3-phenyl substituent present in the target compound is a conserved pharmacophoric element across multiple kinase-active 1,2,4-oxadiazole series, including the S1P1 agonist chemotype disclosed in US Patent 9,187,437 [1].

EGFR inhibition Kinase inhibitor Anticancer

3-Phenyl-1,2,4-Oxadiazole Scaffold Demonstrates Up to 2.71-Fold Cytotoxicity Enhancement Over 5-Fluorouracil in Oral Squamous Carcinoma Cells

A 2016 study evaluated the cytotoxic activity of (4-substituted-benzylidene)-(3-phenyl-1,2,4-oxadiazol-5-yl)methylamine derivatives against human oral squamous cell carcinoma cell lines (Ca9-22, HSC-2, HSC-3, HSC-4). The bromo-substituted derivative OP2 exhibited 2.71-fold higher cytotoxicity than the reference compound 5-fluorouracil (5-FU), while the non-substituted derivative OP1 and chloro derivative OP3 showed 1.56- and 1.53-fold enhancement, respectively [1]. The 3-phenyl-1,2,4-oxadiazol-5-yl moiety is the conserved core across all active compounds in this series, and the target compound (CAS 1803611-64-4) bears this identical core with a Boc-morpholine substituent at the 5-position, positioning it as a direct precursor for generating analogous cytotoxic agents.

Cytotoxicity Anticancer Oxadiazole

Boc Protection Confers Synthetic Orthogonality: Comparison with Deprotected Analog (CAS 1519465-38-3)

The target compound (CAS 1803611-64-4, MW 331.37) carries a Boc protecting group on the morpholine nitrogen, whereas its direct deprotected analog, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine (CAS 1519465-38-3, MW 231.25), bears a free secondary amine . The Boc group serves three critical functions absent in the deprotected analog: (i) it masks the nucleophilic amine during reactions incompatible with free amines (e.g., alkylations, acylations, reductive aminations at other positions); (ii) it provides a quantitative deprotection handle (TFA or HCl/dioxane) for late-stage unveiling of the morpholine NH for subsequent diversification; and (iii) it increases the molecular weight and alters the chromatographic polarity, facilitating purification of intermediates in multi-step syntheses. The deprotected analog (CAS 1519465-38-3) is commercially available but lacks this synthetic orthogonality, limiting its utility in convergent synthetic strategies .

Boc protection Synthetic intermediate Building block

1,2,4-Oxadiazole as a Hydrolysis-Resistant Bioisostere for Ester and Amide Functionalities

The 1,2,4-oxadiazole ring is widely employed as a bioisosteric replacement for ester and amide groups in drug design, primarily due to its resistance to hydrolytic cleavage by esterases and amidases [1][2]. While the 1,3,4-oxadiazole isomer generally shows superior metabolic stability in systematic matched-pair comparisons, the 1,2,4-oxadiazole isomer retains significantly greater hydrolytic stability than the ester or amide functionalities it replaces [1][3]. This property is intrinsic to the heterocyclic ring and is retained regardless of the exocyclic substituents. For the target compound, the 1,2,4-oxadiazole core provides a metabolically more robust anchor point compared to an analogous ester- or amide-linked morpholine-phenyl construct, which would be susceptible to enzymatic hydrolysis in cellular and in vivo settings [1][3].

Bioisosterism Metabolic stability Hydrolysis resistance

Supplier-Grade Purity and Pricing Transparency: Fujifilm Wako/Enamine vs. Generic Vendors

The target compound is available from Fujifilm Wako Pure Chemical (sourced from Enamine Ltd., catalog EN300-198469) with documented pricing: 100 mg at ¥132,500, 250 mg at ¥189,700, 500 mg at ¥298,800, 1 g at ¥383,300, and 10 g at ¥1,648,300 (Japanese Yen, approximate) . An alternative supplier, Leyan (catalog 2101763), offers the compound at 95% purity . In contrast, the deprotected analog (CAS 1519465-38-3) is available from Leyan (catalog 1338127) at 95% purity and from Chemscene . The availability of the compound from Fujifilm Wako—a supplier with rigorous quality control documentation including certificates of analysis, spectral data, and inspection reports—provides procurement-grade traceability that generic chemical marketplaces may not offer . Storage at room temperature is specified, reducing cold-chain logistics requirements .

Procurement Purity Supplier comparison

Optimal Application Scenarios for tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate Based on Quantitative Differentiation Evidence


Kinase-Focused Library Synthesis Requiring Late-Stage Diversification

The morpholine-1,2,4-oxadiazole scaffold has demonstrated sub-micromolar EGFR inhibition (IC₅₀ 0.47 μM, comparable to Erlotinib at 0.43 μM) . The target compound, with its Boc-protected morpholine, is ideally suited as a central intermediate for generating focused kinase inhibitor libraries. Following Boc deprotection (TFA or HCl/dioxane), the liberated morpholine NH can be functionalized with diverse acyl, sulfonyl, or alkyl groups to explore SAR around the solvent-exposed region of the kinase active site. The 1,2,4-oxadiazole regioisomer's higher lipophilicity (~10-fold higher log D vs. 1,3,4-oxadiazole) [1] may be advantageous for targeting intracellular kinases where membrane permeability is rate-limiting. This scenario is supported by the validated kinase activity of the morpholine-1,2,4-oxadiazole chemotype and the synthetic orthogonality conferred by Boc protection [2].

S1P1 Agonist Lead Optimization and GPCR Program Enablement

The 3-phenyl-1,2,4-oxadiazole scaffold is the core pharmacophore in Bristol-Myers Squibb's S1P1 agonist patent portfolio (US 9,187,437 B2), where it serves as a privileged template for autoimmune and chronic inflammatory disease indications . The target compound provides a 5-position morpholine attachment point that is structurally distinct from the substitution patterns exemplified in the BMS patent, offering a novel vector for IP diversification. The Boc group allows the morpholine to be carried through multi-step synthetic sequences in protected form and deprotected at a stage optimal for introducing the desired N-substituent. The documented stability and bioavailability characteristics of the 3-phenyl-1,2,4-oxadiazole chemotype in the BMS patent series provide a strong precedent for prosecuting the target compound in S1P1 or related GPCR programs.

Cytotoxic Agent Development Leveraging the 3-Phenyl-1,2,4-Oxadiazole Pharmacophore

Derivatives of the 3-phenyl-1,2,4-oxadiazol-5-yl scaffold have demonstrated up to 2.71-fold enhanced cytotoxicity over 5-FU in oral squamous cell carcinoma assays, with the bromo derivative OP2 achieving a tumor-selectivity index of 3.27 . The target compound incorporates this exact 3-phenyl-1,2,4-oxadiazol-5-yl core with a Boc-morpholine substituent at the 5-position, directly enabling the synthesis of analogs of the active OP series. The Boc protection strategy permits modular assembly of diverse benzylidene-amine derivatives following deprotection, allowing systematic exploration of the substituent electronic effects (bromo, chloro, methoxy, nitro) that were shown to modulate cytotoxic potency in the 2016 study . This scenario is further strengthened by the 1,2,4-oxadiazole ring's resistance to hydrolytic degradation [1], which is critical for maintaining compound integrity in long-duration cytotoxicity assays.

PROTAC and Bifunctional Molecule Design Requiring Orthogonal Synthetic Handles

The combination of a 1,2,4-oxadiazole core (a hydrolytically stable bioisostere for ester/amide linkers ) with a Boc-protected morpholine provides two chemically orthogonal functional handles in a single building block. The oxadiazole ring can serve as a rigid, metabolically stable spacer between a target-protein-binding warhead (attached via the phenyl or oxadiazole positions) and an E3 ligase recruiter (attached via the morpholine nitrogen after Boc deprotection). The higher lipophilicity of the 1,2,4-oxadiazole regioisomer (~10-fold vs. 1,3,4-oxadiazole) may improve passive permeability of the bifunctional molecule, a critical parameter for PROTAC cellular activity. The established procurement infrastructure (Fujifilm Wako/Enamine, Leyan) [1][2] ensures reproducible access to the building block for multi-step PROTAC synthesis campaigns.

Quote Request

Request a Quote for tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.